N,N-Dipentadecylaminostyrylpyridinium
N,N-Dipentadecylaminostyrylpyridinium
Brand Name:
Vulcanchem
CAS No.:
135288-72-1
VCID:
VC21224465
InChI:
InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1
SMILES:
CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Molecular Formula:
C44H75IN2
Molecular Weight:
759 g/mol
N,N-Dipentadecylaminostyrylpyridinium
CAS No.: 135288-72-1
Cat. No.: VC21224465
Molecular Formula: C44H75IN2
Molecular Weight: 759 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135288-72-1 |
|---|---|
| Molecular Formula | C44H75IN2 |
| Molecular Weight | 759 g/mol |
| IUPAC Name | 4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N,N-di(pentadecyl)aniline;iodide |
| Standard InChI | InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | YYQQHLLFALUWOM-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] |
| SMILES | CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
| Canonical SMILES | CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator